molecular formula C15H15F3N4O2S B7185962 5-[3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]piperidine-1-carbonyl]thiophene-2-carboxamide

5-[3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]piperidine-1-carbonyl]thiophene-2-carboxamide

Cat. No.: B7185962
M. Wt: 372.4 g/mol
InChI Key: UMEQLYDBPMVHEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Reagents: Trifluoromethylation agents like CF3I or Ruppert-Prakash reagent.

  • Conditions: Performed under controlled temperature and pressure to ensure selective substitution.

  • Formation of Piperidine Ring:

    • Reagents: Amino alcohols or diketones.

    • Conditions: Cyclization reactions, often under reflux conditions with acid or base catalysts.

  • Coupling with Thiophene-2-Carboxylic Acid:

    • Reagents: Thiophene-2-carboxylic acid, coupling agents such as EDC or DCC.

    • Conditions: Performed in the presence of base and coupling agents to form the final amide bond.

  • Industrial Production Methods

    Industrial-scale production would involve optimization of these steps to maximize yield and purity. This includes the use of continuous flow reactors and controlled addition of reagents.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    • Formation of the Pyrazole Ring:

      • Reagents: Starting with a suitable precursor such as an alkyl-3,5-diketone.

      • Conditions: Typically involves cyclization reactions under acidic or basic conditions.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation:

      • Reagents: Oxidizing agents like KMnO4 or H2O2.

      • Products: Oxidized derivatives of the pyrazole or thiophene rings.

    • Reduction:

      • Reagents: Reducing agents like NaBH4 or LiAlH4.

      • Products: Reduced derivatives, potential reduction of the carbonyl group to hydroxyl group.

    • Substitution:

      • Reagents: Halogenating agents or nucleophiles.

      • Products: Substituted derivatives on the pyrazole ring or trifluoromethyl group.

    Common Reagents and Conditions

    • Oxidation: Performed under acidic or basic conditions, often at elevated temperatures.

    • Reduction: Typically under anhydrous conditions to prevent side reactions.

    • Substitution: Varied conditions depending on the electrophile or nucleophile involved.

    Scientific Research Applications

    Chemistry

    • Used as a building block for the synthesis of more complex organic molecules.

    Biology

    • Potential inhibitor or activator in biochemical pathways.

    Medicine

    • Possible therapeutic agent due to its interaction with biological targets.

    Industry

    • Use in the development of new materials with unique properties.

    Mechanism of Action

    The specific mechanism of action would depend on its target. For instance:

    • Interaction with Enzymes: It could act as an inhibitor, binding to the active site and preventing substrate binding.

    • Signal Transduction Pathways: May modulate pathways by interacting with receptors or ion channels.

    Comparison with Similar Compounds

    Similar compounds might include:

    • 5-[3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]piperidine]: Lacks the thiophene-2-carboxamide group, potentially altering its reactivity and biological activity.

    • Thiophene-2-carboxamide derivatives: Without the pyrazole and piperidine rings, leading to different chemical and biological properties.

    Uniqueness

    What sets 5-[3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]piperidine-1-carbonyl]thiophene-2-carboxamide apart is its combination of functional groups, which provides a unique reactivity profile and potential for diverse applications.

    This compound represents a fascinating intersection of organic chemistry, biology, and potential industrial applications

    Properties

    IUPAC Name

    5-[3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]piperidine-1-carbonyl]thiophene-2-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H15F3N4O2S/c16-15(17,18)12-6-9(20-21-12)8-2-1-5-22(7-8)14(24)11-4-3-10(25-11)13(19)23/h3-4,6,8H,1-2,5,7H2,(H2,19,23)(H,20,21)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    UMEQLYDBPMVHEG-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CC(CN(C1)C(=O)C2=CC=C(S2)C(=O)N)C3=CC(=NN3)C(F)(F)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H15F3N4O2S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    372.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.